6-(aminomethyl)-N-methylpyridine-2-carboxamide
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Overview
Description
6-(aminomethyl)-N-methylpyridine-2-carboxamide is an organic compound with a pyridine ring substituted with an aminomethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-N-methylpyridine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Carboxamide Formation: The carboxamide group can be introduced by reacting the aminomethylated pyridine with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-(aminomethyl)-N-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-(aminomethyl)pyridine: Similar structure but lacks the carboxamide group.
N-methylpyridine-2-carboxamide: Similar structure but lacks the aminomethyl group.
6-(aminomethyl)pyridine-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxamide group .
Uniqueness
6-(aminomethyl)-N-methylpyridine-2-carboxamide is unique due to the presence of both the aminomethyl and carboxamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
6-(Aminomethyl)-N-methylpyridine-2-carboxamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities due to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O, with a molecular weight of approximately 201.65 g/mol. The compound features a pyridine ring substituted with an amino group at the sixth position and a carboxamide group at the second position, along with a methyl group attached to the nitrogen atom of the carboxamide. This specific arrangement influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in disease processes.
- Receptor Binding : It may interact with specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit anticancer properties. For instance, a related piperidine derivative demonstrated significant cytotoxicity against hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . This suggests that the compound may have similar efficacy in targeting cancer cells.
Anti-inflammatory Effects
In a study assessing anti-inflammatory activity, derivatives of pyridine-based compounds were evaluated for their ability to inhibit prostaglandin E2 (PGE2), which is crucial in inflammatory responses. One derivative showed an IC50 of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays, indicating strong anti-inflammatory potential .
Comparative Analysis
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity | IC50 (nM) |
---|---|---|---|
This compound | C10H12N2O | Potential anticancer and anti-inflammatory | TBD |
5-(Aminomethyl)-N-methylpyridine-2-carboxamide | C10H12N2O | Anticancer activity | TBD |
N-methylpyridine-2-carboxamide | C8H10N2O | Limited biological activity | TBD |
Case Studies
- Anticancer Efficacy : A study involving a series of pyridine derivatives highlighted the potential of these compounds in inducing apoptosis in cancer cells. The structural modifications significantly influenced their binding affinity to target proteins involved in cell proliferation and survival .
- Inflammation Models : In vivo studies using animal models demonstrated that compounds similar to this compound effectively reduced inflammation markers in conditions such as adjuvant-induced arthritis .
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-(aminomethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-10-8(12)7-4-2-3-6(5-9)11-7/h2-4H,5,9H2,1H3,(H,10,12) |
InChI Key |
KBDFIVCMGSSVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=N1)CN |
Origin of Product |
United States |
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